Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate
Overview
Description
Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate is a deuterated derivative of a piperidine compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate typically involves the deuteration of a precursor piperidine compound. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in the precursor are replaced with deuterium atoms using deuterium gas (D2) under specific conditions. This process often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and efficient production of the deuterated compound. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceutical compounds.
Industry: Utilized in the development of deuterated materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate is primarily related to its deuterium content. Deuterium atoms have a higher bond dissociation energy compared to hydrogen atoms, which can lead to increased stability and altered reactivity of the compound. This isotopic effect can influence the compound’s interaction with molecular targets and pathways, potentially enhancing its efficacy and reducing metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-phenylpiperidine-4-carboxylate: The non-deuterated version of the compound.
2,3,5,6-Tetradeuterio-4-nonylphenol: Another deuterated compound with similar isotopic characteristics.
Properties
IUPAC Name |
ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3/i8D,9D,10D,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHMFBKXTNQCTM-OCFVFILASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(NC(C(C1(C2=CC=CC=C2)C(=O)OCC)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718719 | |
Record name | Ethyl 4-phenyl(2,3,5,6-~2~H_4_)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-83-4, 160227-47-4 | |
Record name | Ethyl 4-phenyl(2,3,5,6-~2~H_4_)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160227-47-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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